Cas no 72235-41-7 (3-bromo-1,8-naphthyridin-4-amine)

3-Bromo-1,8-naphthyridin-4-amine is a halogenated naphthyridine derivative with a bromine substituent at the 3-position and an amine group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactive bromine moiety enables efficient cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of diverse functional groups. The amine group further enhances its utility as a building block for heterocyclic frameworks. The compound's well-defined structure and stability make it suitable for applications in medicinal chemistry, where it can contribute to the development of biologically active molecules.
3-bromo-1,8-naphthyridin-4-amine structure
72235-41-7 structure
Product Name:3-bromo-1,8-naphthyridin-4-amine
CAS No:72235-41-7
MF:C8H6BrN3
MW:224.057340145111
CID:3197616
PubChem ID:12543209
Update Time:2025-10-27

3-bromo-1,8-naphthyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1,8-NAPHTHYRIDIN-4-AMINE, 3-BROMO-
    • 3-bromo-1,8-naphthyridin-4-amine
    • 72235-41-7
    • AKOS015956050
    • F1957-0084
    • Inchi: 1S/C8H6BrN3/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H,(H2,10,11,12)
    • InChI Key: NZTHZLLNGXDRCH-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(C=CC=N2)=C1N

Computed Properties

  • Exact Mass: 222.97451Da
  • Monoisotopic Mass: 222.97451Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 51.8Ų

3-bromo-1,8-naphthyridin-4-amine Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3-bromo-1,8-naphthyridin-4-amine

Recent Advances in the Study of 3-bromo-1,8-naphthyridin-4-amine (CAS: 72235-41-7) in Chemical Biology and Pharmaceutical Research

3-bromo-1,8-naphthyridin-4-amine (CAS: 72235-41-7) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its naphthyridine core and bromo-substituent, has shown promising potential as a versatile scaffold for drug discovery and development. Recent studies have explored its applications in targeting various biological pathways, including kinase inhibition, antimicrobial activity, and anticancer effects. The unique structural features of 3-bromo-1,8-naphthyridin-4-amine make it an attractive candidate for further investigation, particularly in the design of novel therapeutic agents.

One of the key areas of research involving 3-bromo-1,8-naphthyridin-4-amine is its role as a kinase inhibitor. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent studies have demonstrated that derivatives of 3-bromo-1,8-naphthyridin-4-amine exhibit potent inhibitory activity against specific kinases, including those implicated in tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 3-bromo-1,8-naphthyridin-4-amine derivatives, highlighting their selective inhibition of certain kinase targets with minimal off-target effects.

In addition to its kinase inhibitory properties, 3-bromo-1,8-naphthyridin-4-amine has also been investigated for its antimicrobial potential. The rise of antibiotic-resistant pathogens has necessitated the discovery of new antimicrobial agents, and this compound has shown activity against a range of bacterial and fungal strains. A recent study in Bioorganic & Medicinal Chemistry Letters identified 3-bromo-1,8-naphthyridin-4-amine as a lead compound for further optimization, with preliminary data suggesting its efficacy against multidrug-resistant bacteria. The mechanism of action appears to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the precise molecular interactions.

The anticancer potential of 3-bromo-1,8-naphthyridin-4-amine has also been a focal point of recent research. Several studies have explored its ability to induce apoptosis in cancer cells, particularly in solid tumors. A 2022 publication in European Journal of Medicinal Chemistry detailed the synthesis of novel 3-bromo-1,8-naphthyridin-4-amine analogs and their evaluation in vitro and in vivo. The results indicated significant cytotoxicity against cancer cell lines, with some analogs showing selectivity for cancer cells over normal cells. These findings underscore the compound's potential as a scaffold for developing targeted cancer therapies.

Despite these promising developments, challenges remain in the optimization and clinical translation of 3-bromo-1,8-naphthyridin-4-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structural modifications and preclinical studies. Recent advances in computational chemistry and structure-activity relationship (SAR) studies are expected to facilitate the design of more potent and selective derivatives. Additionally, collaborations between academic researchers and pharmaceutical companies will be crucial in advancing these compounds toward clinical trials.

In conclusion, 3-bromo-1,8-naphthyridin-4-amine (CAS: 72235-41-7) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated applications in kinase inhibition, antimicrobial activity, and anticancer therapy. Ongoing studies continue to explore its potential, and future research is likely to yield novel derivatives with enhanced therapeutic profiles. As the field progresses, this compound may play a pivotal role in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.

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